Ladanein
Overview
Description
Ladanein is a flavonoid compound isolated from Thymus piperella . It is a dimethoxyflavone that is scutellarein in which the hydroxy groups at positions 4’ and 7 are replaced by methoxy groups . It has been shown to be an effective anti-HCV agent .
Synthesis Analysis
Ladanein can be obtained from 2,6-dimethoxyquinone in six steps with 51% overall yield . A beneficial strategy for stabilizing polyphenolic antivirals like Ladanein is through the formation of magnesium complexes .Molecular Structure Analysis
The molecular formula of Ladanein is C17H14O6 . It has an average mass of 314.289 Da and a mono-isotopic mass of 314.079041 Da .Chemical Reactions Analysis
The Fe(III) complexation properties of Ladanein were studied under quasi-physiological conditions using physico-chemical tools, providing important insights into their stability/reactivity in solution .Physical And Chemical Properties Analysis
Ladanein has a density of 1.4±0.1 g/cm3, a boiling point of 565.7±50.0 °C at 760 mmHg, and a flash point of 212.4±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Iron(III) Coordination and Antiviral Activities
Ladanein, identified as a 5,6,7-trihydroxylated flavone, demonstrates potent antiviral activities against enveloped viruses, including hepatitis C virus (HCV), human immunodeficiency virus (HIV), and vesicular stomatitis virus (VSV). Its mechanism of action is linked to the coordination with iron (Fe(III)) and the influence of pH levels, which are critical for its bioactivation and subsequent inhibition of virus entry into host cells (Martin-Benlloch et al., 2018).
Cytotoxicity Towards Leukemia Cell Lines
Ladanein also exhibits cytotoxicity towards leukemia cell lines, including a dasatinib-resistant murine leukemia cell line and human leukemia cell lines K562, K562R (imatinib-resistant), and 697, without toxicity to MOLM13 cells or human peripheral blood mononuclear cells. This positions ladanein as a potential lead for antileukemic drugs (Alkhatib et al., 2010).
Physicochemical Properties Governing Antiviral Efficacy
Further research into the physicochemical properties of ladanein and its analogues reveals that modifications, such as the introduction of fluorinated groups, can significantly enhance its antiviral efficacy. This enhancement is attributed to changes in the acido-basic properties, electrochemical behavior, and Fe(III) coordination properties under quasi-physiological conditions, providing deeper insights into the mode of action against enveloped viruses (Martin-Benlloch et al., 2019).
Synthesis and Natural Occurrence
A practical and high-yielding synthesis method for ladanein has been developed, offering a more efficient approach for producing this promising antiviral lead compound. This synthesis, along with the identification of ladanein in natural sources such as Marrubium vulgare, facilitates further study and potential therapeutic applications (Martin-Benlloch et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQJTIHOVGMQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144175 | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ladanein | |
CAS RN |
10176-71-3 | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.